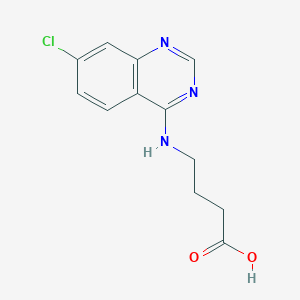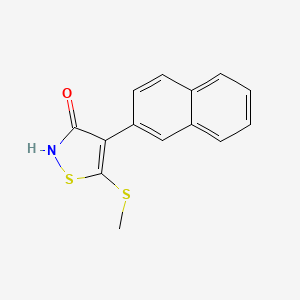![molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9](/img/structure/B11849935.png)
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a complex organic compound that features a naphthotriazole moiety fused to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone typically involves a multi-step processThe reaction conditions often require the use of a copper catalyst under mild temperatures to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 1H-Naphtho[2,3-d][1,2,3]triazole
- 1,2,3-Triazole derivatives
- Cyclohexanone derivatives
Comparison: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is unique due to the combination of the naphthotriazole and cyclohexanone moieties. This structural feature imparts distinct chemical and biological properties compared to other triazole or cyclohexanone derivatives. The presence of the naphthotriazole ring enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
65892-05-9 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-benzo[f]benzotriazol-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clave InChI |
KVOMKVAWUYWPKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
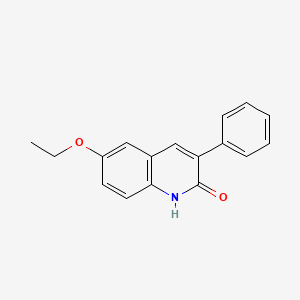
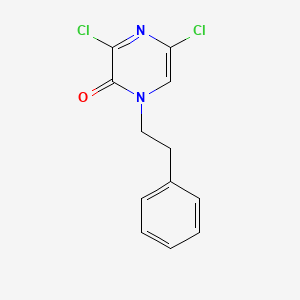

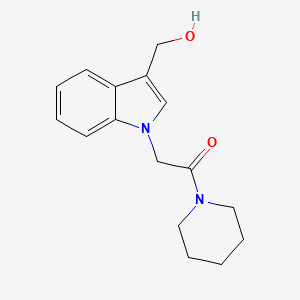
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
